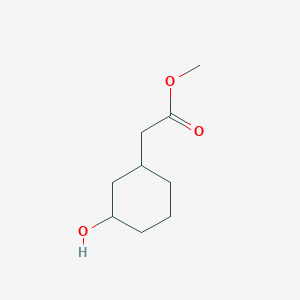
2-(3-羟基环己基)乙酸甲酯
描述
“Methyl 2-(3-hydroxycyclohexyl)acetate” is a chemical compound with the CAS Number: 86576-86-5 . It has a molecular weight of 172.22 and its IUPAC name is "methyl 2-(3-hydroxycyclohexyl)acetate" . The compound is typically in liquid form .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(3-hydroxycyclohexyl)acetate” is C9H16O3 . The InChI code for this compound is 1S/C9H16O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7-8,10H,2-6H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(3-hydroxycyclohexyl)acetate” is a liquid at room temperature . Its molecular weight is 172.22 , and its molecular formula is C9H16O3 .科学研究应用
合成和催化
在构建天然产物中至关重要的甲基取代羟基环己烯酮,是通过钯(II)催化的氧化和脂肪酶催化的水解合成的。这一过程强调了 2-(3-羟基环己基)乙酸甲酯衍生物在合成具有中等对映体过量的复杂分子中的效用,展示了它们作为有机合成中构建模块的潜力 (Meister、Nieger 和 Bräse,2012)。
有机合成技术
在另一项研究中,探索了狄尔斯-阿尔德路线以合成潜在的单端孢霉素前体,展示了 2-(3-羟基环己基)乙酸甲酯衍生物在复杂有机结构的区域和立体选择性合成中的应用。这种方法突出了其在复杂分子的全合成中的重要性,包括天然产物和潜在的药物化合物 (Banks 等人,1981)。
表面化学和吸附
对氧化的烃在活性炭上的吸附的研究揭示了各种烃(包括 2-(3-羟基环己基)乙酸甲酯的衍生物)与碳表面的相互作用。这项研究对于理解气体吸附的物理化学至关重要,这对于环境修复、催化和分离过程具有影响 (Ghimbeu 等人,2010)。
环境和工业应用
此外,2-(3-羟基环己基)乙酸甲酯衍生物已应用于工业过程的合成和改进。例如,它在蒽醌工艺中用于生产双氧水的应用展示了它通过替代传统溶剂来增强工业化学过程的潜力,从而提高效率并降低运营成本 (于健坤,2011)。
安全和危害
The safety information available indicates that “Methyl 2-(3-hydroxycyclohexyl)acetate” has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, H335 have been associated with it . These statements correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively .
属性
IUPAC Name |
methyl 2-(3-hydroxycyclohexyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERCSYDJGONUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-hydroxycyclohexyl)acetate | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

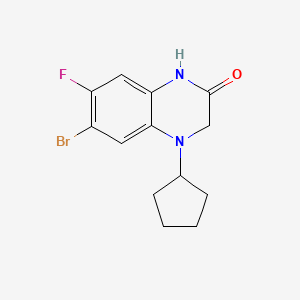

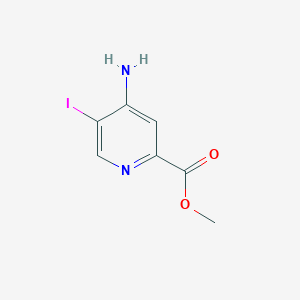
![N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2887095.png)
![2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2887096.png)

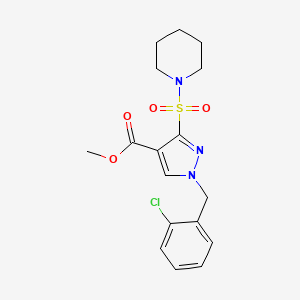
![1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2887102.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide](/img/structure/B2887103.png)
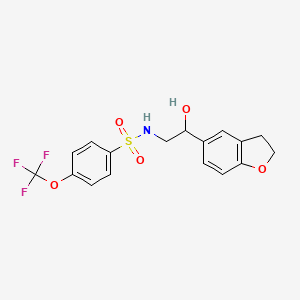
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide](/img/structure/B2887109.png)
![3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2887111.png)
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2887112.png)
![3,4,5-trimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2887113.png)